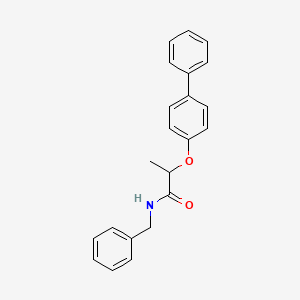![molecular formula C10H14F3N3O3 B4174270 N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]pentanamide](/img/structure/B4174270.png)
N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]pentanamide
Übersicht
Beschreibung
N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]pentanamide is a synthetic organic compound characterized by its unique imidazolidinyl structure with a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]pentanamide typically involves the following steps:
Formation of the Imidazolidinone Core: The initial step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring. This can be achieved through a cyclization reaction under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Acylation: The final step involves the acylation of the imidazolidinone derivative with pentanoyl chloride to form the desired pentanamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the imidazolidinone ring can yield various reduced forms, potentially altering the biological activity of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Various substituted imidazolidinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]pentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its imidazolidinone core is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential anti-inflammatory, antiviral, and anticancer properties. The trifluoromethyl group is particularly important for enhancing the bioavailability and metabolic stability of these derivatives.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]butanamide: Similar structure but with a butanamide group instead of pentanamide.
N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]hexanamide: Similar structure but with a hexanamide group.
Uniqueness
N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]pentanamide is unique due to its specific combination of the imidazolidinone core and the trifluoromethyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for the development of new materials and pharmaceuticals.
Eigenschaften
IUPAC Name |
N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O3/c1-3-4-5-6(17)14-9(10(11,12)13)7(18)16(2)8(19)15-9/h3-5H2,1-2H3,(H,14,17)(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRGHZHEFCYWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1(C(=O)N(C(=O)N1)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795351 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridin-2-ylsulfanylacetamide](/img/structure/B4174192.png)
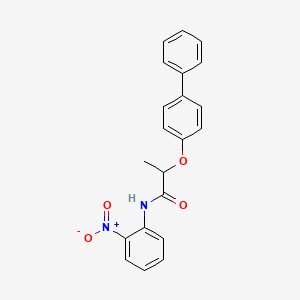
![N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B4174200.png)
![N-(3,5-dimethylphenyl)-N-[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl]methanesulfonamide](/img/structure/B4174203.png)
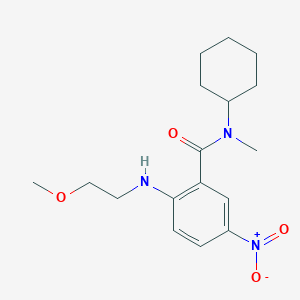
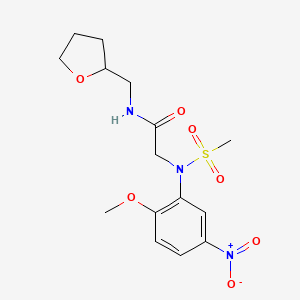
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B4174226.png)
![N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide](/img/structure/B4174230.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-phenylethanamine hydrochloride](/img/structure/B4174242.png)
![ethyl 4-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]-1-piperazinecarboxylate](/img/structure/B4174251.png)
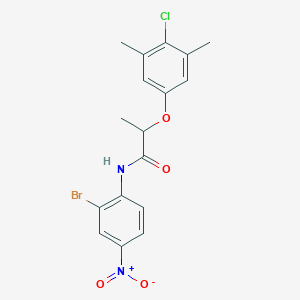
![2-[(6-ethoxy-3-pyridazinyl)oxy]-4-methoxy-6-(4-morpholinyl)-1,3,5-triazine](/img/structure/B4174267.png)
![N-{3'-acetyl-1-[2-(diethylamino)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B4174271.png)
